

7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine

CAS number

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Compound of Interest

Compound Name:	7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine
Cat. No.:	B592059

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An In-Depth Technical Guide to **7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine**

Abstract

This technical guide provides a comprehensive overview of **7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine**, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. The pyrazolo[3,4-c]pyridine core is a privileged scaffold, bearing structural resemblance to endogenous purines, which allows it to interact with a wide range of biological targets.^[1] Consequently, derivatives of this scaffold have been investigated for their potential as therapeutic agents in oncology, neurology, and infectious diseases.^[2] This document details the compound's essential properties, outlines a representative synthetic strategy for its parent scaffold, discusses its applications in fragment-based drug discovery (FBDD), and provides critical safety and handling protocols. It is intended to serve as a vital resource for researchers and drug development professionals engaged in the synthesis and application of novel heterocyclic entities.

Compound Identification and Physicochemical Properties

7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine is a solid, nitrogen-containing heterocyclic compound. Its identity and key properties are summarized below for quick reference.

Property	Value	Source
CAS Number	957760-15-5	[3]
Molecular Formula	C ₇ H ₆ CIN ₃	[3][4]
Molecular Weight	167.60 g/mol	[3]
IUPAC Name	7-chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine	
InChI Key	WMDXHWDXUZEKHR-UHFFFAOYSA-N	
Physical Form	Solid	
Purity	Typically ≥97%	

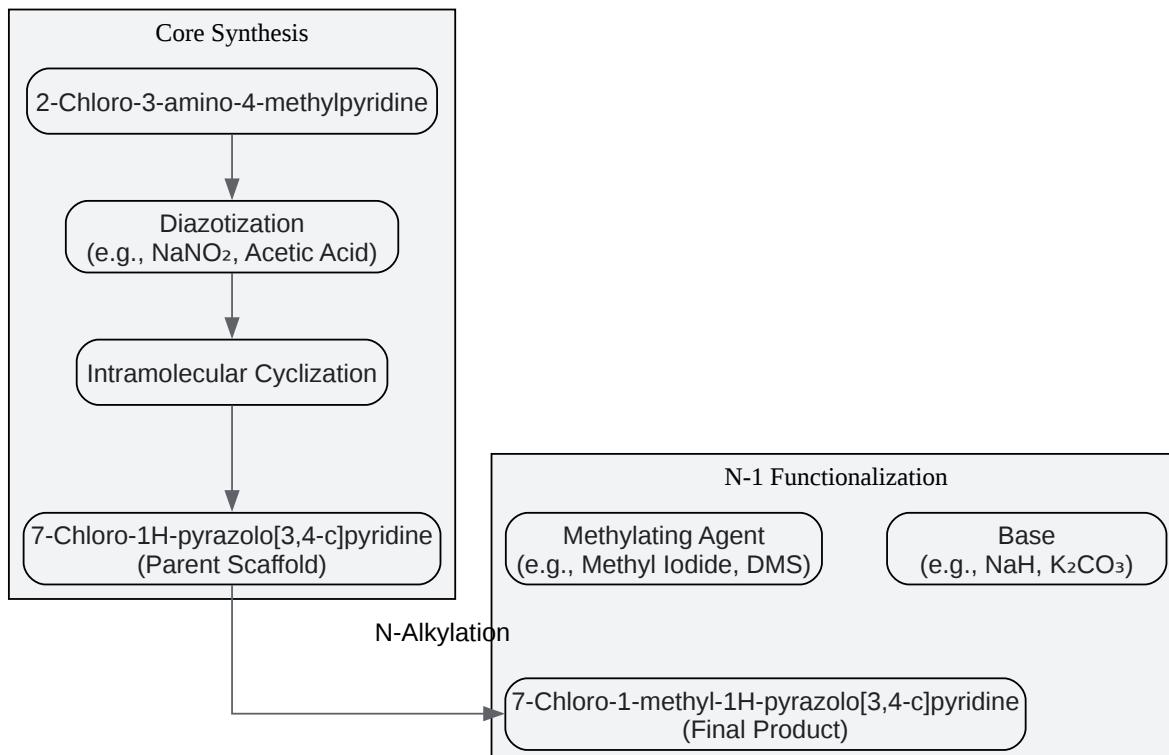
Synthesis and Chemical Elaboration

The synthesis of pyrazolo[3,4-c]pyridines is a well-established area of heterocyclic chemistry, often starting from substituted pyridine or pyrazole precursors.[2] The value of these scaffolds in drug discovery is significantly enhanced by the ability to selectively functionalize them along multiple vectors, a key requirement for fragment-based hit-to-lead campaigns.[1]

General Synthetic Strategy for the Pyrazolo[3,4-c]pyridine Core

A common and effective route to the core 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold involves a classical Huisgen indazole synthesis approach, adapted from procedures reported by Chapman and Hurst.[1] This typically involves the diazotization of an aminopyridine followed by intramolecular cyclization. For the specific 7-chloro isomer, a synthetic route can be conceptualized starting from a suitably substituted aminopyridine.

The subsequent methylation at the N-1 position is a critical step to arrive at the title compound. N-alkylation reactions are a demonstrated method for elaborating this scaffold, allowing for the exploration of this key chemical vector.[1]

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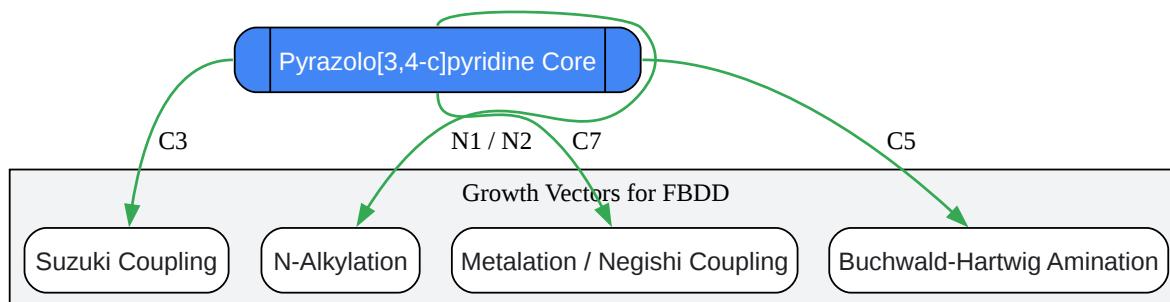
Caption: General synthetic pathway for **7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine**.

Multi-Vector Elaboration for Drug Discovery

The pyrazolo[3,4-c]pyridine scaffold is an exemplary fragment for FBDD because it can be selectively and orthogonally functionalized.^[1] This allows chemists to systematically grow the fragment into a more potent lead compound by targeting different pockets of a target protein. Key reaction vectors include:

- N-1 and N-2: Accessible via protection and N-alkylation reactions.

- C-3: Functionalized through borylation and subsequent Suzuki–Miyaura cross-coupling.
- C-5: Amenable to Buchwald–Hartwig amination.
- C-7: Can be selectively metalated (e.g., with $\text{TMPPMgCl}\cdot\text{LiCl}$) for reaction with electrophiles or used in Negishi cross-coupling.^[1]



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Caption: Multi-vector elaboration of the pyrazolo[3,4-c]pyridine scaffold in FBDD.

Applications in Research and Drug Development

Pyrazolopyridine compounds are recognized as important pharmacophores due to their aforementioned similarity to purines. This structural mimicry makes them candidates for interacting with purine-binding proteins, such as kinases.

- Kinase Inhibition: Many pyrazolo[3,4-c]pyridine derivatives have been identified as inhibitors of glycogen synthase kinase-3 (GSK-3) and cyclin-dependent kinases (CDKs).^[2] These kinases are implicated in a variety of diseases, including cancer, Alzheimer's disease, and other neurological disorders, making this scaffold a valuable starting point for inhibitor design.
- Broad Biological Activity: Beyond kinase inhibition, compounds in this class have shown potential as antagonists for various receptors and have demonstrated efficacy in models for treating bacterial infections, inflammation, and osteoporosis.^[2]

- Fragment-Based Drug Discovery (FBDD): As a heterocyclic fragment, **7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine** serves as a versatile building block. Its defined structure and multiple, distinct points for chemical modification make it an ideal starting point for FBDD campaigns aimed at developing novel therapeutics.[1]

Safety, Handling, and Storage

Proper handling of **7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine** is essential in a laboratory setting. The compound is classified as hazardous, and all personnel should consult the full Safety Data Sheet (SDS) before use.

Hazard Identification and Precautions

GHS Classification	Hazard Statements (H-Codes)	Precautionary Statements (P-Codes)
Warning	H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[5]	P261: Avoid breathing dust.P280: Wear protective gloves/eye protection. [5]P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. [5]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and First Aid

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5] Ensure eyewash stations and safety showers are readily accessible.
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses with side shields or goggles.[5][6]

- Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. If irritation occurs, seek medical advice.[4][6]
- Eye Contact: Immediately rinse with water for at least 15 minutes, holding the eyelids open. If eye irritation persists, get medical advice/attention.[4][6]
- Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a doctor or Poison Control Center immediately.[4]

Storage and Disposal

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][6] For long-term stability, store under an inert atmosphere at 2-8°C.
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

Representative Experimental Protocol: Synthesis of the Parent Scaffold

The following protocol is a representative method for the synthesis of the parent scaffold, 7-Chloro-1H-pyrazolo[3,4-c]pyridine, adapted from literature procedures.[2][7] This illustrates the fundamental chemistry required to construct the bicyclic core.

Objective: To synthesize 7-Chloro-1H-pyrazolo[3,4-c]pyridine from 2-chloro-3-amino-4-methylpyridine.

Materials:

- 2-chloro-3-amino-4-methylpyridine
- Sodium nitrite (NaNO_2)
- Potassium acetate

- Acetic acid
- Saturated sodium bicarbonate solution
- Ethyl acetate
- Hexane
- Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and placed in an ice bath, dissolve 2-chloro-3-amino-4-methylpyridine (71.1 mmol) and potassium acetate (92 mmol) in acetic acid (200 mL).
- Diazotization: Prepare a solution of sodium nitrite (107 mmol) in water (30 mL). Slowly add this solution dropwise to the reaction mixture, ensuring the internal temperature is maintained below 13°C.
 - Causality: The cold, acidic conditions are crucial for the in-situ formation of nitrous acid (HONO) from NaNO_2 , which then reacts with the primary amine to form a diazonium salt. Maintaining a low temperature prevents the premature decomposition of this unstable intermediate.
- Cyclization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Stir continuously for approximately 66 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
 - Causality: Over time at room temperature, the diazonium salt undergoes an intramolecular electrophilic aromatic substitution (cyclization) to form the pyrazole ring, yielding the desired fused heterocyclic system.
- Work-up and Neutralization: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator. Carefully add saturated sodium bicarbonate solution to the residue to neutralize the excess acetic acid until the solution is alkaline.

- Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to dryness.
- Chromatography: Adsorb the crude product onto silica gel. Purify by flash column chromatography using a gradient eluent of ethyl acetate in hexane (e.g., 0% to 50%).^[7]
- Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield 7-chloro-1H-pyrazolo[3,4-c]pyridine as a white crystalline solid.^[7] The product identity can be confirmed by mass spectrometry, which should show m/z peaks corresponding to [M+H]⁺.^[7]

References

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